molecular formula C23H21N5O4S B11502677 (5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11502677
M. Wt: 463.5 g/mol
InChI Key: ZZVDBFCEHBQOIA-UHFFFAOYSA-N
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Description

The compound (5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule that features a pyrazole ring, a thioxodihydropyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and thioxodihydropyrimidines. The key steps may involve:

    Condensation Reactions: Formation of the pyrazole ring through condensation of hydrazine with diketones.

    Cyclization: Formation of the thioxodihydropyrimidine ring via cyclization reactions involving thiourea and aldehydes.

    Functional Group Modifications: Introduction of methoxy and phenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting cancer cell proliferation or reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: is unique due to its combination of functional groups and ring structures, which confer specific reactivity and potential biological activity not found in simpler compounds.

Properties

Molecular Formula

C23H21N5O4S

Molecular Weight

463.5 g/mol

IUPAC Name

5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C23H21N5O4S/c1-14-19(22(31)28(26(14)2)15-9-5-4-6-10-15)24-13-16-20(29)25-23(33)27(21(16)30)17-11-7-8-12-18(17)32-3/h4-13,30H,1-3H3,(H,25,29,33)

InChI Key

ZZVDBFCEHBQOIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(N(C(=S)NC3=O)C4=CC=CC=C4OC)O

Origin of Product

United States

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